(S)-Piperazin-2-ylmethanol dihydrochloride
Overview
Description
Piperazine derivatives are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are commonly used in the synthesis of pharmaceuticals and performance materials .
Synthesis Analysis
The synthesis of piperazine derivatives often involves C–H functionalization, a process that modifies the carbon atoms of the piperazine ring . This method has been used to create a variety of functionalized piperazines .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various techniques such as spectroscopy . These techniques can provide insights into the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in radical-radical reactions, which involve the transfer of electrons between molecules .Scientific Research Applications
Chemical Synthesis and Scaffold Development
(S)-Piperazin-2-ylmethanol dihydrochloride is a chemical entity often utilized in the synthesis of biologically active compounds and serves as a scaffold for developing combinatorial libraries. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, derived from optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, highlights its role in chemical synthesis and its potential in drug development (Gao & Renslo, 2007).
Structural and Crystallographic Analysis
The compound has been studied for its crystallographic properties and structural behavior. For instance, the title compound Opipramol dihydrochloride, a piperazine derivative, was examined for its crystal structure, revealing protonation on both N atoms of the piperazine unit and the formation of a three-dimensional network in the crystal through various hydrogen bonding and C—H⋯π contacts (Betz et al., 2011).
Pharmaceutical Applications and Biological Activity
This compound is also a key intermediate in the synthesis of pharmacologically relevant compounds. For instance, a study explored the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating its significance in developing compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017).
Material Science and Chemical Engineering
Research in material science and chemical engineering also utilizes this compound. For example, the degradation of aqueous piperazine, a novel solvent for carbon dioxide capture by absorption/stripping, was investigated, highlighting the compound's resistance to thermal degradation and oxidation, which could lead to overall energy savings in industrial processes (Freeman et al., 2010).
Mechanism of Action
While the specific mechanism of action for “(S)-Piperazin-2-ylmethanol dihydrochloride” is not known, many piperazine derivatives act as agonists or antagonists at various receptor sites. For example, Betahistine, a piperazine derivative, acts as a potent and selective histamine H1 receptor inverse agonist .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2S)-piperazin-2-yl]methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660871 | |
Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149629-73-2 | |
Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-piperazin-2-ylmethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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